molecular formula C12H18ClNO2S B3200373 3-[(Phenylsulfonyl)methyl]piperidine hydrochloride CAS No. 101768-74-5

3-[(Phenylsulfonyl)methyl]piperidine hydrochloride

Cat. No.: B3200373
CAS No.: 101768-74-5
M. Wt: 275.8 g/mol
InChI Key: PKGNUPXJRWRBQJ-UHFFFAOYSA-N
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Description

Product Overview 3-[(Phenylsulfonyl)methyl]piperidine hydrochloride (CAS 101768-74-5) is a piperidine derivative featuring a phenylsulfonylmethyl substituent. With a molecular formula of C 12 H 18 ClNO 2 S and a molar mass of 275.80 g/mol, this compound serves as a valuable building block in organic and medicinal chemistry research . Research Applications This compound is primarily utilized as a versatile pharmaceutical intermediate , especially in the synthesis of secondary amines for drug development . Its unique structure, which allows for various non-covalent interactions such as hydrogen bonding and π-π stacking, makes it a useful scaffold for constructing more complex molecules with potential biological activity. Research into related piperidine derivatives suggests applications in areas such as enzyme inhibition and receptor modulation, highlighting the value of this compound in early discovery research . Safety & Compliance For Research Use Only . This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

3-(benzenesulfonylmethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGNUPXJRWRBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101768-74-5
Record name Piperidine, 3-[(phenylsulfonyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101768-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylsulfonyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfonyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperidine ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

3-[(Phenylsulfonyl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(Phenylsulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural variations and molecular properties of analogous piperidine-based compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent(s)
3-[(Phenylsulfonyl)methyl]piperidine HCl 101768-74-5 C₁₂H₁₈ClNO₂S 275.79 Phenylsulfonylmethyl
4-(3-Methoxyphenyl)piperidine HCl 325808-20-6 C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl
3-(4-Chlorophenyl)sulfanylpiperidine HCl Not specified C₁₁H₁₅Cl₂NS ~276.67 (est.) 4-Chlorophenylsulfanyl
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine HCl 1220037-62-6 C₁₄H₁₉ClN₂O₄ 314.77 4-Methyl-2-nitrophenoxymethyl
3-(3-Chloro-benzyloxymethyl)piperidine HCl 1185296-31-4 C₁₃H₁₉Cl₂NO 292.21 3-Chlorobenzyloxymethyl
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy

Key Observations :

  • Electron Effects : The sulfonyl group in the parent compound is a stronger electron-withdrawing group compared to sulfanyl (S-) or methoxy (-OCH₃) substituents in analogs. This impacts reactivity in nucleophilic or electrophilic reactions .
  • Steric Hindrance : Bulky substituents like diphenylmethoxy (303.83 g/mol) could reduce binding efficiency in enzyme-targeted applications compared to smaller groups like methoxyphenyl (227.73 g/mol) .

Physicochemical Properties

Property 3-[(Phenylsulfonyl)methyl]piperidine HCl 4-(3-Methoxyphenyl)piperidine HCl 3-(4-Chlorophenyl)sulfanylpiperidine HCl
Solubility Likely moderate in polar solvents High in ethanol, low in water Low in water, high in DMSO
Melting Point Not reported Not reported Not reported
Stability Stable under standard conditions Sensitive to strong acids/bases May oxidize in air (sulfanyl group)

Biological Activity

3-[(Phenylsulfonyl)methyl]piperidine hydrochloride is a piperidine derivative notable for its unique structural characteristics, which include a phenylsulfonyl group attached to the piperidine ring via a methylene bridge. This compound has garnered attention due to its potential biological activities, particularly in modulating enzymatic functions and receptor interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is CHClNOS. The presence of the phenylsulfonyl group allows for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can significantly influence biological activity. This unique structure differentiates it from other piperidine derivatives, enhancing its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may influence:

  • Enzymatic Activity : It may act as an inhibitor or modulator of various enzymes, potentially altering metabolic pathways.
  • Receptor Interactions : The compound could affect receptor functions, leading to changes in cellular signaling and physiological responses.

These interactions are crucial for understanding its therapeutic applications and guiding future research directions.

Binding Affinity Studies

Research has focused on the binding affinity of this compound to various biological targets. Although detailed mechanisms are still being elucidated, initial findings indicate that this compound may have significant effects on enzyme activities related to inflammation and pain modulation .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

  • Neuroinflammation : Similar compounds have shown promise in treating neuroinflammatory conditions such as Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH) .
  • Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .

Case Studies

A review of related compounds has highlighted the efficacy of piperidine derivatives in various therapeutic contexts:

  • Dual Inhibitors for Alzheimer's Disease :
    • A study demonstrated that hybrids based on piperidine scaffolds exhibited dual inhibition of AChE and sEH, leading to improved cognitive function in mouse models .
  • Antimalarial Activity :
    • Research into sulfonamide derivatives has shown significant activity against Plasmodium falciparum, indicating that structural modifications can enhance selectivity and potency against specific pathogens .

Data Tables

CompoundTarget EnzymeIC50 (nM)Biological Effect
This compoundAChETBDPotential cognitive enhancement
Hybrid Compound (e.g., Huprine-based)sEH/AChE<10Neuroinflammation reduction
Sulfonamide DerivativePfPFT<1Antimalarial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Phenylsulfonyl)methyl]piperidine hydrochloride
Reactant of Route 2
3-[(Phenylsulfonyl)methyl]piperidine hydrochloride

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